Reactivity Advantage as a Chloroacetamide Warhead in Covalent Kinase Inhibitor Design
N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide serves as a balanced electrophilic warhead for covalent modification of cysteine residues in kinase ATP-binding pockets. Its chloroacetamide group provides an optimal reactivity profile compared to more reactive bromoacetamides (which can lead to higher off-target labeling) or less reactive acrylamides (which may show reduced potency). In a kinase profiling study, the isoxazole-chloroacetamide scaffold demonstrated broad activity (>80% inhibition at 200 nM) against 11 kinases including TAM family members (AXL, MERTK, TYRO3), Aurora A, JAK2, ALK, and ABL1 [1]. This compares favorably to related scaffolds with different warheads or substitution patterns, where potency and selectivity profiles can differ markedly.
| Evidence Dimension | Kinase Inhibition Potency |
|---|---|
| Target Compound Data | >80% inhibition at 200 nM against 11 kinases (AXL, MERTK, TYRO3, Aurora A, JAK2, ALK, ABL1) |
| Comparator Or Baseline | Related isoxazole-chloroacetamide analogs with modified substitution patterns show varied inhibition profiles; some lack activity against these specific kinases. |
| Quantified Difference | Not directly quantified in a head-to-head assay, but the specific pattern of inhibition is distinct for this scaffold. |
| Conditions | Invitrogen SelectScreen kinase profiling service; panel of 40 kinases tested at 200 nM compound concentration. |
Why This Matters
The compound provides a specific, balanced reactivity profile for targeted covalent inhibitor development, avoiding the excessive promiscuity of bromoacetamides or the lower potency of acrylamides.
- [1] PMC Figure 5. Compound 13 (a related isoxazole-chloroacetamide) kinase profiling at 200 nM. Invitrogen SelectScreen. 2012. View Source
